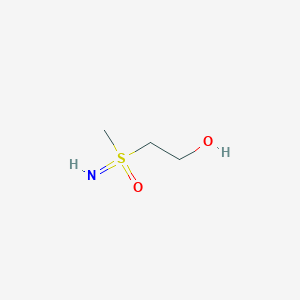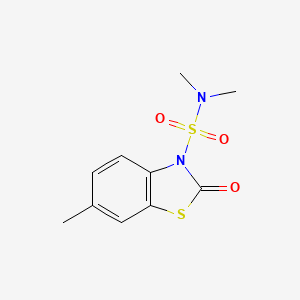
2-(S-Methylsulfonimidoyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(S-Methylsulfonimidoyl)ethanol” is a chemical compound with the molecular formula C3H9NO2S . It has an average mass of 123.174 Da and a monoisotopic mass of 123.035400 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C3H9NO2S . This indicates that the compound consists of 3 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.Applications De Recherche Scientifique
Synthesis and Conformational Study
Research conducted by Alvarez-Ibarra et al. (1996) in the field of synthesis and conformational study focused on derivatives of 2-(methylsulfonyl)ethanol. Their work involved the synthesis and conformational analysis of compounds like 2-(methylsulfonyl)-1-(2-quinolyl)ethanol, emphasizing the role of polar interactions and intramolecular hydrogen bonding in stabilizing different conformations (Alvarez-Ibarra et al., 1996).
Amino-Protective Groups in Peptide Synthesis
Verhart and Tesser (2010) explored the modification of the methyl group in 2-(methylsulphonyl)ethanol to develop amino-protective groups of the urethane type for peptide synthesis. This research highlights the potential of using 2-(S-Methylsulfonimidoyl)ethanol derivatives in the field of biochemistry, specifically in creating protective groups that are labile in alkaline media (Verhart & Tesser, 2010).
Environmental Chemistry and Atmospheric Studies
Shoeib et al. (2006) investigated the atmospheric concentrations of various chemicals, including perfluoalkyl sulfonamido ethanols. Their study highlights the environmental and atmospheric relevance of compounds related to this compound, particularly their role as precursors for perfluorocarboxylic acids and their accumulation in remote regions (Shoeib et al., 2006).
Kinetics of Transesterification Catalyzed by Ionic Liquid
The research by Peng et al. (2014) on the transesterification of methyl acetate with ethanol, catalyzed by an ionic liquid, provides insights into the chemical kinetics involving ethanol, a related compound to this compound. This study is significant for understanding the reaction mechanisms and efficiencies in processes involving similar compounds (Peng et al., 2014).
Ethanol Production and Separation Technologies
Research on ethanol production and separation technologies, such as the work by Chapeaux et al. (2008) and others, often involves compounds related to this compound. These studies contribute to the development of more efficient methods for alcohol separation and purification, which is crucial for various industrial applications (Chapeaux et al., 2008).
Safety and Hazards
While specific safety and hazard information for “2-(S-Methylsulfonimidoyl)ethanol” is not available, it is generally advisable to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Propriétés
IUPAC Name |
2-(methylsulfonimidoyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c1-7(4,6)3-2-5/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCILZVHDLJKALZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2225142-34-5 |
Source


|
| Record name | 2-(S-methylsulfonimidoyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410336.png)









![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)
![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2410353.png)